
isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate, also known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is not yet fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the migration of immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is its potential therapeutic applications in the treatment of inflammatory diseases. It has also been found to have low toxicity, making it a safe compound for use in laboratory experiments. However, one of the limitations of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate. One potential direction is to investigate its potential applications in the treatment of other diseases such as cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its therapeutic potential. Additionally, future research could focus on developing more efficient synthesis methods for isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate to make it more readily available for laboratory experiments.
In conclusion, isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate involves the reaction of 6-bromo-3-chlorobenzothiophene-2-carboxylic acid with isopropyl alcohol in the presence of a catalyst. The reaction is then followed by the addition of thionyl chloride, which leads to the formation of the final product.
Applications De Recherche Scientifique
Isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties and has shown promising results in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
propan-2-yl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClO2S/c1-6(2)16-12(15)11-10(14)8-4-3-7(13)5-9(8)17-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJABVVQXSVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)
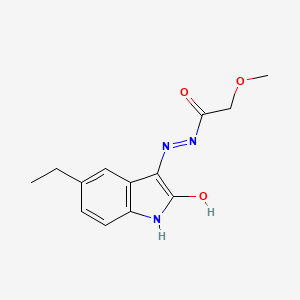
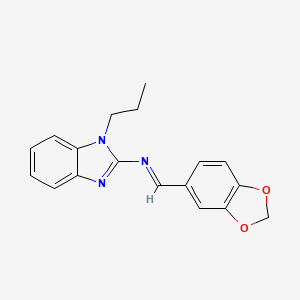
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
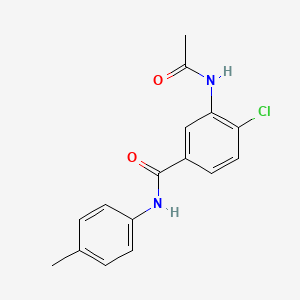
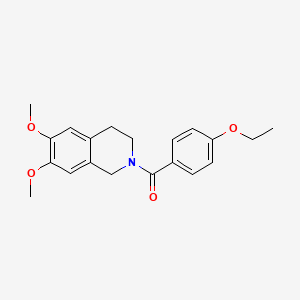
![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
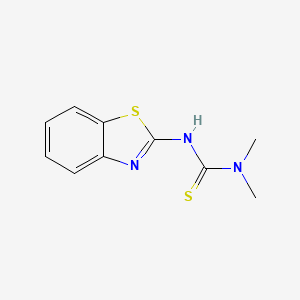
![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)
